molecular formula C16H21NO B5217016 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol

2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol

Cat. No. B5217016
M. Wt: 243.34 g/mol
InChI Key: WAJPECDPEBOUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GABOB (gamma-aminobutyric acid oxybutyric acid) and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the modulation of GABA activity in the brain. This compound has been found to increase the levels of GABA in the brain by inhibiting the enzyme that breaks down GABA. This increased GABA activity has been found to have a calming effect on the brain, which can reduce the severity and frequency of seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of neurological disorders, 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a calming effect on the brain. This increased GABA activity has also been found to reduce the severity and frequency of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol in lab experiments is its ability to increase the levels of GABA in the brain. This can be useful for studying the role of GABA in neurological disorders and for developing new treatments for these disorders. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dosage and administration of the compound, which can affect the results of the experiment.

Future Directions

There are many potential future directions for the study of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. One area of research is the development of new treatments for neurological disorders such as epilepsy and anxiety. Another area of research is the study of the role of GABA in the brain and its potential for regulating neuronal activity. Additionally, there is potential for the development of new drugs that target the GABA system in the brain, which could have significant implications for the treatment of a range of neurological disorders.

Synthesis Methods

The synthesis of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the reaction of 1,5-dibromo-2-pentene with magnesium, followed by the reaction with 2-piperidinone and phenylboronic acid. The resulting product is then hydrolyzed to produce 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. This synthesis method has been widely used in scientific research to produce the compound in large quantities for further study.

Scientific Research Applications

2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of potential scientific research applications. One of its most promising applications is in the treatment of neurological disorders such as epilepsy and anxiety. Studies have shown that this compound can increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate neuronal activity. This increased GABA activity has been found to reduce the severity and frequency of seizures in animal models of epilepsy.

properties

IUPAC Name

2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJPECDPEBOUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-piperidin-1-yl-pent-3-yn-2-ol

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